molecular formula C35H42Cl2N4O2 B1681114 SSR 146977 CAS No. 264618-44-2

SSR 146977

Cat. No.: B1681114
CAS No.: 264618-44-2
M. Wt: 621.6 g/mol
InChI Key: XWPBINGFFFZAOZ-UMSFTDKQSA-N
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Preparation Methods

The synthetic route for SSR-146977 involves multiple steps, including the formation of key intermediates and final coupling reactions. The chemical name of SSR-146977 hydrochloride is N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride . The preparation involves the use of reagents such as benzoyl chloride, piperidine, and dimethylurea under specific reaction conditions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

SSR-146977 undergoes various chemical reactions, including:

Scientific Research Applications

SSR-146977 has been extensively studied for its scientific research applications, including:

Mechanism of Action

SSR-146977 exerts its effects by selectively binding to and antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including stress response and respiratory function. By inhibiting the NK3 receptor, SSR-146977 can modulate these processes, leading to potential therapeutic benefits .

Comparison with Similar Compounds

SSR-146977 is unique in its high selectivity and potency as an NK3 receptor antagonist. Similar compounds include other NK3 receptor antagonists such as:

SSR-146977 stands out due to its specific chemical structure and high affinity for the NK3 receptor, making it a valuable compound in both research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBINGFFFZAOZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047341
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264618-44-2
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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